4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide
Description
4-((6,7-Dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a quinazolinone-derived compound characterized by a complex heterocyclic core and multiple functional substituents. The quinazolinone scaffold is substituted at positions 6 and 7 with methoxy groups, which enhance electron density and influence molecular interactions.
Structural characterization typically employs ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry, as demonstrated for related compounds .
Properties
CAS No. |
1189704-64-0 |
|---|---|
Molecular Formula |
C31H29N3O6 |
Molecular Weight |
539.588 |
IUPAC Name |
4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C31H29N3O6/c1-20-7-4-5-8-23(20)19-33-26-16-28(39-3)27(38-2)15-25(26)30(36)34(31(33)37)18-21-10-12-22(13-11-21)29(35)32-17-24-9-6-14-40-24/h4-16H,17-19H2,1-3H3,(H,32,35) |
InChI Key |
WMCZGDYFYKFZST-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a novel derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Quinazoline derivative
- Functional Groups :
- Dimethoxy groups
- Furan moiety
- Benzamide linkage
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines. For instance:
- Mechanism : It is believed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. Studies have shown that compounds with similar structures can inhibit the growth of breast and lung cancer cells through the modulation of apoptosis-related proteins .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 15 | Apoptosis induction |
| B | A549 | 12 | Cell cycle arrest |
Antioxidant Activity
The antioxidant properties of quinazoline derivatives have also been documented. The compound's ability to scavenge free radicals could contribute to its protective effects against oxidative stress-related diseases.
- Assays Conducted : DPPH and ABTS assays demonstrated significant radical scavenging activity, indicating potential use in preventing oxidative damage .
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 20 |
| ABTS | 18 |
Antimicrobial Activity
Quinazoline derivatives have been recognized for their antimicrobial properties against various pathogens. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.
- Testing Method : Disk diffusion and broth microdilution methods were employed to assess antibacterial activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study on Smooth Muscle Contraction
A notable study investigated the influence of the compound on smooth muscle contraction. It was found that the compound significantly affected calcium ion influx in smooth muscle cells.
- Findings : The contractile response was significantly reduced when treated with calcium channel blockers alongside the compound, highlighting its potential role in modulating muscle contractions .
Neuroprotective Effects
Another research effort focused on the neuroprotective effects of similar quinazoline derivatives. The study reported that these compounds could reduce neuronal death in models of neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares its quinazolinone core with several analogs, but variations in substituents lead to distinct physicochemical and biological properties:
*Calculated based on and . †Estimated via analogy to .
Key Observations:
- Lipophilicity (logP): The target compound’s furan-2-ylmethyl group likely reduces logP compared to phenyl-substituted analogs (e.g., 5.33 in ’s N-phenyl derivative), as furan is less hydrophobic.
- Substituent Effects: Halogenation (e.g., bromo in 3l) increases molecular weight and may enhance halogen bonding, while methoxy groups (as in the target compound) improve solubility and hydrogen-bonding capacity .
- Thermal Stability: Melting points in correlate with substituent bulk; brominated derivatives (3l) exhibit higher melting points (~274°C) than fluorinated analogs (3k, ~264°C) due to increased molecular symmetry and packing efficiency .
Computational Similarity and Bioactivity Predictions
Tanimoto and Dice similarity metrics () quantify structural overlap between compounds. For example:
- The target compound and ’s N-phenyl analog may share high Tanimoto scores (>0.85) due to identical quinazolinone cores and benzyl/methylbenzyl groups.
- Lower similarity is expected with halogenated derivatives (e.g., 3l) due to divergent substituents.
Bioactivity clustering () suggests that structurally similar compounds (e.g., same core, methoxy groups) may target analogous proteins, such as kinases or DNA repair enzymes. The furan moiety in the target compound could modulate selectivity toward enzymes with polar active sites .
Analytical Characterization
All compounds in this class are validated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
